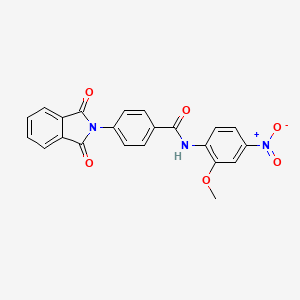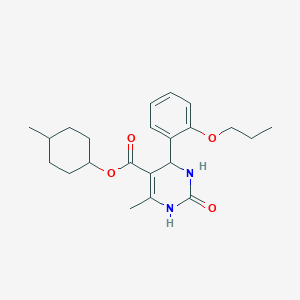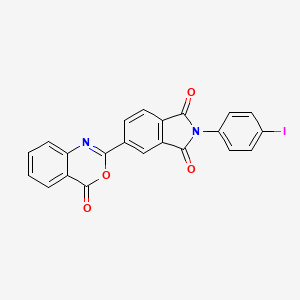
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to target Aurora A kinase, an enzyme that plays a crucial role in cell division.
Mécanisme D'action
Aurora A kinase plays a critical role in mitosis, the process by which cells divide. This enzyme is involved in the formation of the mitotic spindle, which is necessary for proper chromosome segregation during cell division. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide binds to the active site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to defects in chromosome segregation and ultimately results in cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potent antitumor activity in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been found to enhance the effectiveness of other anticancer drugs, such as taxanes and platinum-based compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is its specificity for Aurora A kinase. This allows for targeted inhibition of this enzyme, minimizing off-target effects. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promising results in preclinical studies, indicating its potential as a cancer therapy. However, there are also limitations to using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments. For example, its efficacy may vary depending on the type of cancer being studied, and it may have limited effectiveness in tumors that have developed resistance to other anticancer drugs.
Orientations Futures
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of combination therapies that include 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide and other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide and its effects on normal cells. Another potential direction is the development of new analogs of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide with improved potency and selectivity. Overall, the promising results of preclinical studies suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has the potential to be a valuable addition to the arsenal of cancer therapies.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline in the presence of a base to form the desired benzamide product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer cells. Inhibition of this enzyme leads to defects in cell division, ultimately resulting in cell death. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-19-12-15(25(29)30)10-11-18(19)23-20(26)13-6-8-14(9-7-13)24-21(27)16-4-2-3-5-17(16)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVOOPLUNSGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)

![1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)

![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)